Adenanthin F

Description

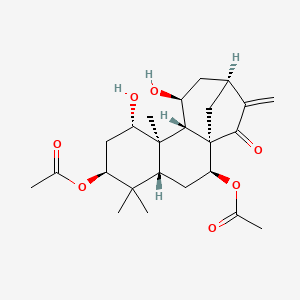

Structure

3D Structure

Properties

Molecular Formula |

C24H34O7 |

|---|---|

Molecular Weight |

434.5 g/mol |

IUPAC Name |

[(1R,2S,4R,6S,8S,9R,10S,11S,13S)-6-acetyloxy-8,11-dihydroxy-5,5,9-trimethyl-14-methylidene-15-oxo-2-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate |

InChI |

InChI=1S/C24H34O7/c1-11-14-7-15(27)20-23(6)16(22(4,5)18(9-17(23)28)30-12(2)25)8-19(31-13(3)26)24(20,10-14)21(11)29/h14-20,27-28H,1,7-10H2,2-6H3/t14-,15+,16-,17+,18+,19+,20+,23+,24+/m1/s1 |

InChI Key |

MSSKMHWUFIWCPL-FHDAQICNSA-N |

Isomeric SMILES |

CC(=O)O[C@H]1C[C@H]2[C@@]([C@H](C[C@@H](C2(C)C)OC(=O)C)O)([C@H]3[C@]14C[C@@H](C[C@@H]3O)C(=C)C4=O)C |

Canonical SMILES |

CC(=O)OC1CC2C(C(CC(C2(C3C14CC(CC3O)C(=C)C4=O)C)O)OC(=O)C)(C)C |

Synonyms |

adenanthin F |

Origin of Product |

United States |

Origin and Biosynthetic Pathways of Adenanthin F

Botanical Source Identification: Isodon adenantha and Related Species

Adenanthin (B1665522) F is primarily isolated from the plant Isodon adenantha, a member of the Lamiaceae family. mdpi.comnih.govnih.gov This species, also known by its synonym Rabdosia adenantha, is a perennial herb found predominantly in the southwestern regions of China. researchgate.net The aerial parts and rhizomes of I. adenantha have been extensively studied, leading to the identification of Adenanthin F among a host of other secondary metabolites. nih.govnih.gov

The genus Isodon is a rich source of diterpenoids, with many species being utilized in traditional medicine. bohrium.com While this compound is a characteristic compound of I. adenantha, related species also produce a variety of structurally similar ent-kaurane diterpenoids. For instance, species such as Isodon rubescens, Isodon eriocalyx, and Isodon xerophilus are known to synthesize a plethora of diterpenoids, some of which share the same core skeleton as this compound. semanticscholar.orgkoreascience.kr This phytochemical similarity among Isodon species underscores a conserved biosynthetic machinery for the production of these complex molecules.

Phytochemical Characterization within Isodon Genus

The genus Isodon is renowned for its diverse array of diterpenoids, which constitute the major class of bioactive compounds. bohrium.com Phytochemical investigations of Isodon adenantha have led to the isolation and characterization of numerous compounds besides this compound.

These include a variety of other diterpenoids, triterpenoids, and other classes of natural products. The diterpenoids from I. adenantha can be broadly categorized into labdane and ent-kaurane types. researchgate.netnih.gov The co-occurrence of these different diterpenoid skeletons suggests the presence of multiple terpene synthase enzymes within the plant.

| Compound Name | Compound Class | Plant Part Isolated From |

|---|---|---|

| Adenanthin | ent-Kaurane Diterpenoid | Aerial Parts |

| Adenanthin B-L | ent-Kaurane Diterpenoid | Aerial Parts |

| Calcicolin B | ent-Kaurane Diterpenoid | Aerial Parts |

| Weisiensin A | ent-Kaurane Diterpenoid | Aerial Parts |

| Nervosanin | ent-Kaurane Diterpenoid | Aerial Parts |

| Forrestin C | ent-Kaurane Diterpenoid | Aerial Parts |

| Adenanthic Acid A | Labdane Diterpenoid | Roots |

| Adenanthic Acid B | Labdane Diterpenoid | Roots |

| Adenanthoside A-C | Labdane Diterpenoid Glycoside | Roots |

Elucidation of Biosynthetic Precursors and Pathways

The biosynthesis of this compound follows the general pathway for ent-kaurane diterpenoids, which are a class of tetracyclic diterpenes. nih.gov The universal precursor for all diterpenes, including this compound, is geranylgeranyl pyrophosphate (GGPP). nih.gov The formation of the characteristic tetracyclic ent-kaurane skeleton from the linear GGPP molecule is a multi-step process involving a series of enzymatic reactions. This pathway is a branch of the broader terpenoid biosynthesis network in plants.

Enzymatic Steps and Intermediates in ent-Kaurane Diterpenoid Biosynthesis

The biosynthesis of the ent-kaurane skeleton is a two-step cyclization process catalyzed by two distinct types of terpene synthases, followed by modifications by other enzymes.

The initial step is the cyclization of GGPP to form ent-copalyl diphosphate (ent-CPP). This reaction is catalyzed by the enzyme ent-copalyl diphosphate synthase (CPS). nih.govbeilstein-journals.org Subsequently, the bifunctional nature of some plant diterpene synthases can directly convert GGPP to ent-CPP.

In the second step, the bicyclic ent-CPP is further cyclized into the tetracyclic ent-kaurene by the enzyme ent-kaurene synthase (KS). beilstein-journals.org This reaction proceeds through a series of carbocationic intermediates. nih.gov

Following the formation of the ent-kaurene backbone, a series of oxidative modifications are carried out by cytochrome P450 monooxygenases (CYP450s). nih.gov These enzymes are responsible for introducing hydroxyl groups and other functionalities to the ent-kaurene skeleton, leading to the vast diversity of ent-kaurane diterpenoids observed in nature, including this compound. The specific oxidation steps that lead to the final structure of this compound have not been fully elucidated but are presumed to follow this general enzymatic logic.

| Step | Precursor | Enzyme | Intermediate/Product |

|---|---|---|---|

| 1 | Geranylgeranyl Pyrophosphate (GGPP) | ent-Copalyl Diphosphate Synthase (CPS) | ent-Copalyl Diphosphate (ent-CPP) |

| 2 | ent-Copalyl Diphosphate (ent-CPP) | ent-Kaurene Synthase (KS) | ent-Kaurene |

| 3 | ent-Kaurene | Cytochrome P450 Monooxygenases (CYP450s) | Oxidized ent-Kaurane Derivatives |

| 4 | Oxidized ent-Kaurane Derivatives | Various modifying enzymes | This compound |

Genetic Components Regulating this compound Production

The production of this compound, like other plant secondary metabolites, is under tight genetic control. The expression of the biosynthetic genes, including CPS, KS, and various CYP450s, is regulated by a complex network of transcription factors. journalssystem.com Transcriptome analyses of several Isodon species have identified numerous candidate genes involved in diterpenoid biosynthesis. mdpi.com

Several families of transcription factors are known to be involved in the regulation of terpenoid biosynthesis in plants. These include the WRKY, MYC (a basic helix-loop-helix, bHLH, type), and AP2/ERF families. journalssystem.comnih.govresearchgate.netnih.gov These transcription factors can bind to specific recognition sites in the promoter regions of the biosynthetic genes, thereby activating or repressing their transcription. For instance, studies have shown that the expression of diterpene synthase genes in other members of the Lamiaceae family is influenced by jasmonate signaling, which often involves MYC transcription factors. mdpi.com

While the specific transcription factors that directly regulate the this compound biosynthetic pathway in Isodon adenantha have yet to be functionally characterized, transcriptome data from related Isodon species provide a foundation for future research in this area. mdpi.com The identification of these regulatory genes is crucial for understanding how the plant controls the production of this specialized metabolite and for potential metabolic engineering efforts to enhance its yield.

Advanced Molecular Mechanisms of Action of Adenanthin F

Redox Homeostasis Modulation and Oxidative Stress Induction

Adenanthin (B1665522) F is a diterpenoid compound originally isolated from Isodon adenantha that has garnered significant scientific interest for its ability to modulate cellular redox homeostasis. nih.govamegroups.org Its mechanism of action is centered on the disruption of key antioxidant systems, leading to the induction of oxidative stress. This property has established adenanthin as a valuable chemical tool for investigating the roles of thiol-dependent peroxidases in various cellular processes. nih.gov The compound's effects are not limited to a single enzyme but extend to a family of proteins characterized by a thioredoxin fold, thereby impacting multiple facets of the cell's antioxidant defense network. nih.gov

The principal molecular targets of adenanthin are Peroxiredoxin I (Prx I) and Peroxiredoxin II (Prx II), two members of the typical 2-Cys peroxiredoxin family. nih.gov These enzymes are crucial for cellular protection against oxidative damage by catalyzing the reduction of peroxides. oncotarget.com Adenanthin acts as a potent inhibitor of the antioxidant activity of Prx I and, to a lesser degree, Prx II. nih.govmdpi.com This inhibitory action has been confirmed across various studies, positioning adenanthin as a natural inhibitor of Prx I and Prx II. amegroups.orgresearchgate.netresearchgate.net The preferential targeting of these specific peroxiredoxins is a cornerstone of its biological activity. researchgate.netnih.gov

The inhibitory mechanism of adenanthin involves the formation of a stable, covalent bond with its target proteins. acs.orgmdpi.com This is facilitated by the α,β-unsaturated ketone functional group within adenanthin's structure, which serves as a Michael acceptor for nucleophilic cysteine residues on the target enzymes. nih.gov Research has shown that adenanthin directly targets conserved cysteine residues within Prx I and Prx II. researchgate.netnih.gov

Initial reports suggested a high specificity for the resolving cysteine (Cys) residue. researchgate.netotago.ac.nz However, further detailed analysis revealed that adenanthin can form covalent adducts with both the peroxidatic and the resolving Cys residues of the peroxiredoxins. researchgate.netotago.ac.nz For instance, computational and molecular studies have indicated that the Michael acceptor at carbon 17 of adenanthin forms a carbon-sulfur (C-S) bond with Cys173 in Prx I. researchgate.net This covalent modification is central to the subsequent inhibition of the enzyme's function. In contrast to other natural products like triptolide, which binds to Cys83 and Cys173 in Prx I, adenanthin does not appear to interact with Cys83, highlighting a distinct binding mode. rsc.org

The formation of a covalent adduct between adenanthin and the cysteine residues of Prx I and Prx II leads to a direct inhibition of their peroxidase activity. researchgate.netnih.govresearchgate.net This covalent modification results in the catalytic dysfunction of the enzymes, rendering them inactive. nih.gov The consequence is an impaired metabolism of hydrogen peroxide (H₂O₂), a key substrate for these peroxiredoxins. nih.gov

The inhibitory potency of adenanthin has been quantified, demonstrating a more pronounced effect on Prx I compared to Prx II. researchgate.netppm.edu.pl This differential inhibition is reflected in their respective half-maximum inhibitory concentration (IC₅₀) values.

| Enzyme | Reported IC₅₀ (µM) | Reference |

|---|---|---|

| Peroxiredoxin I (Prx I) | ~1.5 | researchgate.net |

| Peroxiredoxin II (Prx II) | ~15 | researchgate.net |

A direct consequence of the inhibition of Prx I and Prx II is the disruption of cellular redox balance, leading to a significant increase in oxidative stress. amegroups.orgresearchgate.net The inactivation of these key peroxide-scavenging enzymes results in the intracellular accumulation of their substrates, namely reactive oxygen species (ROS) and, more specifically, hydrogen peroxide (H₂O₂). researchgate.netnih.govresearchgate.net

Numerous studies have demonstrated that treatment with adenanthin leads to a marked elevation of intracellular ROS and H₂O₂ levels in various cell types, including pancreatic cancer cells and natural killer (NK) cells. nih.govnih.govnih.gov This buildup of oxidative species is a critical mediator of adenanthin's downstream biological effects. amegroups.orgnih.govnih.gov The increased oxidative load can trigger various cellular responses, contributing to the compound's observed activities. nih.govnih.govnih.gov For example, in pancreatic cancer cells, adenanthin significantly increased the cellular content of both H₂O₂ and ROS. nih.govnih.gov

While Prx I and Prx II are primary targets, the activity of adenanthin is not exclusively confined to these enzymes. Research indicates that adenanthin is a mechanism-selective inhibitor, targeting other proteins that contain a characteristic thioredoxin fold and accessible nucleophilic cysteines. nih.gov This includes key components of the thioredoxin system: thioredoxin (Trx) and thioredoxin reductase (TrxR). nih.govnih.govnih.gov This system is essential for regenerating the reduced, active form of peroxiredoxins. researchgate.net

Adenanthin has been shown to inhibit the activity of the Trx-TrxR system, which can, in turn, hamper the regeneration rate of peroxiredoxins, amplifying its oxidative-stress-inducing effects. nih.govresearchgate.net In vitro assays confirm that adenanthin inhibits the Trx-TrxR system, and studies using a biotinylated form of adenanthin identified Trx-1 as a direct binding protein within cells. nih.gov Some evidence suggests that TrxR is highly sensitive to adenanthin, with its inhibition occurring rapidly and potentially preceding the full oxidation of peroxiredoxins within the cell. researchgate.netresearchgate.netresearchgate.net

| Finding | Experimental Context | Reference |

|---|---|---|

| Inhibits Trx-TrxR system activity | In vitro insulin (B600854) reduction assay | nih.gov |

| Identified Trx-1 as a binding protein | Cultured cells with biotinylated adenanthin probe | nih.gov |

| Rapid inhibition of purified TrxR | In vitro enzyme kinetics (half-time of ~5 min with 2µM adenanthin) | researchgate.netresearchgate.net |

| TrxR inhibition is more sensitive than GSH depletion | Cell-based assays | researchgate.net |

Expanding its range of targets, adenanthin has also been found to modulate the activity of Protein Disulphide Isomerase (PDI). nih.gov PDI is a crucial enzyme, primarily located in the endoplasmic reticulum, that belongs to the thioredoxin superfamily and plays a vital role in protein folding by catalyzing the formation and rearrangement of disulfide bonds. frontiersin.orgfrontiersin.orgbiorxiv.org Like peroxiredoxins and thioredoxin, PDI possesses a thioredoxin-like structural motif and catalytically active cysteine residues, making it susceptible to interaction with adenanthin. nih.govnih.gov

Primary Targeting of Peroxiredoxin I (Prx I) and Peroxiredoxin II (Prx II)

Intracellular Signaling Pathway Perturbation by Adenanthin F

This compound, an ent-kaurane diterpenoid isolated from Isodon adenantha, exerts its biological effects by perturbing multiple critical intracellular signaling pathways. nih.gov Its mechanisms of action are complex and context-dependent, involving the direct covalent modification of key signaling proteins and the modulation of downstream transcriptional events. These interactions lead to the disruption of pathways central to inflammation, cell cycle control, and differentiation.

Nuclear Factor-kappa B (NF-κB) Pathway Inhibition

The Nuclear Factor-kappa B (NF-κB) family of transcription factors are pivotal regulators of immune and inflammatory responses, cell survival, and proliferation. wikipedia.org this compound has been identified as a potent inhibitor of this pathway, acting through a direct and specific mechanism. nih.gov

Research has demonstrated that this compound's anti-inflammatory activity stems from its ability to interact directly with a core component of the NF-κB complex. nih.gov The canonical NF-κB complex is a heterodimer, often composed of the p50 and p65 (also known as RelA) subunits, which, in an inactive state, is held in the cytoplasm by an inhibitor of kappa B (IκB) protein. wikipedia.orgmdpi.com

Using an advanced proteomic technique known as affinity-based label-free protein profiling (ALFPP), the p65 subunit was identified as a direct covalent target of this compound. nih.gov Further investigation through mass spectrometry and molecular docking revealed a highly specific interaction: this compound covalently modifies the Cys38 residue of the p65 protein. nih.gov This modification is critical, as it directly impairs the ability of the p65 subunit to bind to its target DNA sequences, thereby preventing the activation of the NF-κB signaling cascade. nih.gov

Table 1: Covalent Targeting of NF-κB p65 by this compound

| Target Protein | Specific Residue | Mechanism of Action | Consequence | Reference |

|---|

By inhibiting the DNA-binding capacity of p65, this compound effectively blocks the transcription of numerous NF-κB target genes, many of which are potent pro-inflammatory mediators. nih.govnih.gov The NF-κB signaling pathway is a master regulator of inflammation, inducing the expression of cytokines such as interleukin-6 (IL-6) and interleukin-1 beta (IL-1β). nih.gov

The inhibitory action of this compound on the NF-κB pathway has significant downstream consequences for the inflammatory response. In studies using an animal model for multiple sclerosis, this compound treatment led to a marked decrease in the production of pro-inflammatory cytokines. nih.govresearchgate.net This was accompanied by a significant reduction in the infiltration of inflammatory cells into the central nervous system. nih.govresearchgate.net Specifically, this compound was shown to suppress the proliferation of pathogenic T cells (MOG35-55-reactive T cells) and reduce the populations of Th1 and Th17 cells, which are key drivers of autoimmune inflammation. nih.govresearchgate.net These findings underscore that by targeting a single residue on the p65 subunit, this compound can dismantle a significant portion of the subsequent inflammatory cascade.

Regulation of Extracellular Signal-Regulated Kinases (ERK) Activation

The effect of this compound on the Extracellular Signal-Regulated Kinases (ERK) pathway highlights the compound's multifaceted and sometimes paradoxical activities. Unlike its inhibitory role in NF-κB signaling, this compound promotes the activation of ERK. oup.comresearchgate.net This activation is not due to direct interaction with ERK itself but is a consequence of targeting another class of enzymes: the peroxiredoxins (Prdx). oup.comresearchgate.net

This compound directly targets and inhibits the peroxidase activity of Prdx I and Prdx II. oup.comresearchgate.netmdpi.com These enzymes are crucial for cellular homeostasis as they catalyze the reduction of hydrogen peroxide (H₂O₂), a reactive oxygen species (ROS). oup.com By inhibiting Prdx I and II, this compound treatment leads to the intracellular accumulation of H₂O₂. oup.comresearchgate.net Elevated levels of H₂O₂ act as a secondary messenger, triggering the activation of the ERK1 and ERK2 kinases. oup.comresearchgate.net This activation of the ERK pathway is a key mechanism behind this compound's ability to induce the differentiation of acute promyelocytic leukemia (APL) cells. researchgate.netmdpi.com

Disruption of RB-E2F1 Signaling Cascade

This compound also perturbs the retinoblastoma (RB)-E2F1 signaling cascade, a fundamental pathway controlling the cell cycle. nih.gov The RB protein is a tumor suppressor that acts as a gatekeeper of the G1/S phase transition. In its active, hypophosphorylated state, RB binds to the E2F1 transcription factor, preventing it from activating the genes necessary for DNA replication and entry into the S phase. nih.govmdpi.com

In the context of adipogenesis, this compound was found to inhibit the RB-E2F1 signaling pathway, leading to a G0/G1 cell cycle arrest in preadipocyte 3T3-L1 cells. nih.gov This action delays mitotic clonal expansion, a critical early step in the differentiation of fat cells. nih.gov The study demonstrated that this compound treatment impacts the protein expression of key components of this pathway, including phosphorylated RB (pRB) and E2F1, thereby functioning as an anti-adipogenic agent. nih.gov

Modulation of CCAAT/Enhancer-Binding Protein Beta (C/EBPβ) Expression and Activity

The influence of this compound on the transcription factor CCAAT/Enhancer-Binding Protein Beta (C/EBPβ) is highly dependent on the cellular context, demonstrating the compound's ability to modulate signaling networks differently in various biological systems.

Inhibition in Adipogenesis: During the process of adipocyte differentiation, this compound markedly reduces both the expression and the phosphorylation of C/EBPβ. nih.gov This inhibition of C/EBPβ's transcriptional activity is a key part of this compound's anti-adipogenic effect and is linked to the compound's ability to increase intracellular ROS in this cell type. nih.gov

Activation in Leukemia Cell Differentiation: In stark contrast, when used to treat acute promyelocytic leukemia (APL) cells, this compound leads to an increase in C/EBPβ expression. oup.comresearchgate.netmdpi.com This effect is mediated through the previously described Prdx-ROS-ERK pathway. The activation of ERK by this compound-induced H₂O₂ leads to increased transcription of C/EBPβ, which is a crucial factor in driving the terminal differentiation of the leukemia cells. oup.comresearchgate.net Further studies showed that combining this compound with 1,25-dihydroxyvitamin D3 (VD3) resulted in a synergistic increase in C/EBPβ expression, enhancing cell differentiation. spandidos-publications.com

Table 2: Context-Dependent Modulation of C/EBPβ by this compound

| Cellular Context | Upstream Signal | Effect on C/EBPβ | Downstream Outcome | Reference(s) |

|---|---|---|---|---|

| Adipogenesis (3T3-L1 cells) | Increased ROS | Decreased expression and phosphorylation | Inhibition of adipogenesis | nih.gov |

Preclinical Pharmacological Activities of Adenanthin F

Anti-Oncogenic Efficacy in Cellular and Animal Models

Acute Promyelocytic Leukemia (APL) is a distinct subtype of acute myeloid leukemia characterized by the abnormal proliferation of promyelocytes. mdpi.com Research has demonstrated that Adenanthin (B1665522) F possesses significant anti-leukemic properties, particularly in the context of APL. researchgate.netnih.gov

A key therapeutic strategy in APL is the induction of malignant promyelocytes to differentiate into mature granulocytes. Adenanthin F has been shown to be a potent inducer of differentiation in APL cells. researchgate.netresearchgate.net Studies using the human APL cell line NB4 revealed that treatment with this compound led to morphological changes characteristic of differentiation, including a reduced cell size and an enlarged cytoplasm, which decreases the nucleus-to-cytoplasm ratio. researchgate.net

Functionally, this compound-treated cells show an increased ability to reduce nitroblue tetrazolium (NBT), a hallmark of mature myeloid cells. researchgate.net Furthermore, flow cytometry analysis confirmed an upregulation of cell surface differentiation markers CD11b and CD11c. researchgate.nete-century.us The mechanism underlying this differentiation induction involves the direct targeting of peroxiredoxin I (Prx I) and peroxiredoxin II (Prx II). researchgate.net By inhibiting the peroxidase activities of these enzymes, this compound causes an elevation of intracellular hydrogen peroxide (H₂O₂). researchgate.netnih.gov This, in turn, activates extracellular signal-regulated kinases (ERK) and increases the transcription of CCAAT/enhancer-binding protein β (C/EBPβ), a key transcription factor driving myeloid differentiation. researchgate.net

| Cell Line | Key Findings | Reference |

| NB4 | Induces morphological and functional differentiation. | researchgate.net |

| Increases expression of CD11b and CD11c differentiation markers. | researchgate.nete-century.us | |

| Targets Prx I/II, increases H₂O₂, activates ERK, and upregulates C/EBPβ. | researchgate.net | |

| HL-60 | Induces differentiation and shows synergistic effects with ATRA. | e-century.us |

| Increases NBT reduction and CD11b expression. | e-century.us |

The anti-leukemic efficacy of this compound has been validated in vivo using murine models of APL. In mice transplanted with APL cells, administration of this compound led to a significant repression of tumor growth and prolonged survival. researchgate.netnih.gov Histological examinations of these mice revealed that this compound treatment inhibited the infiltration of leukemic cells into vital organs such as the spleen and liver. nih.govnih.gov

Moreover, this compound was shown to effectively eliminate APL-initiating progenitor cells. nih.gov In the bone marrow of treated leukemic mice, there was a notable reduction in the population of immature cancer-initiating cells (defined by markers such as CD34+, c-kit+, FcγRIII/II+, Gr-1int) and a corresponding increase in more differentiated granulocytes. nih.gov This demonstrates the compound's ability to not only manage the bulk of the tumor but also target the root of the malignancy.

A significant challenge in APL therapy is the development of resistance to All-Trans Retinoic Acid (ATRA), a standard differentiation-inducing agent. nih.gov Preclinical studies have shown that this compound is effective in both ATRA-sensitive and ATRA-resistant APL models. researchgate.netnih.gov

In vitro, this compound inhibited the growth and induced differentiation in ATRA-sensitive NB4 cells as well as in several ATRA-resistant APL cell lines, including NB4-LR1, NB4-LR2, and NB4-MR2. researchgate.net This effect was also observed in vivo. Murine models of both ATRA-sensitive and ATRA-resistant APL showed significantly longer survival times when treated with this compound compared to vehicle-treated controls. nih.gov While ATRA was effective in the sensitive model, it had no effect in the resistant model, highlighting the potential of this compound as a therapeutic option for patients who have relapsed or are refractory to ATRA. nih.gov In both sensitive and resistant models, this compound treatment resulted in the appearance of terminally differentiated, ring-like cells in the bone marrow, confirming its differentiation-inducing effect regardless of ATRA sensitivity. nih.gov

| Model | Treatment | Outcome | Reference |

| ATRA-Sensitive APL Mice | This compound | Prolonged survival, reduced tumor infiltration. | nih.gov |

| ATRA-Resistant APL Mice | This compound | Prolonged survival, induction of differentiation. | nih.gov |

| ATRA | No survival benefit. | nih.gov |

This compound has demonstrated significant cytotoxic activity against hepatocellular carcinoma (HCC) cells while showing less toxicity towards normal liver cells. researchgate.netresearchgate.net In vitro studies on human HCC cell lines, including SMMC-7721, Bel-7402, and HepG2, showed that this compound inhibited cell growth in a dose-dependent manner. researchgate.net Notably, the IC50 values for these cancer cell lines were significantly lower than for the immortal human hepatic cell lines QSG-7701 and HL-7702, indicating a degree of selectivity for malignant cells. researchgate.netresearchgate.net The mechanism of action in HCC is consistent with that in APL, involving the inhibition of Prx I and Prx II, leading to increased reactive oxygen species (ROS) and subsequent cell death. scispace.com

The anti-tumor activity was also confirmed in vivo using a xenograft model where SMMC-7721 cells were implanted into nude mice. researchgate.nete-century.us Administration of this compound resulted in a significant reduction in both tumor volume and average tumor weight compared to the control group. researchgate.net

| Cell Line | IC50 (48h treatment) | Reference |

| HepG2 | 2.31 µM | researchgate.netresearchgate.net |

| Bel-7402 | 6.67 µM | researchgate.netresearchgate.net |

| SMMC-7721 | 8.13 µM | researchgate.netresearchgate.net |

| QSG-7701 (normal) | 19.58 µM | researchgate.net |

| HL-7702 (normal) | 20.41 µM | researchgate.net |

Non-small cell lung cancer (NSCLC) is a leading cause of cancer-related mortality, and novel therapeutic agents are urgently needed. nih.gov Preclinical research has identified this compound as a potential candidate for NSCLC treatment. Studies have shown that NSCLC cell lines, specifically A549 and H460, are particularly sensitive to the cytotoxic effects of this compound. nih.gov

The compound was found to block NSCLC cell proliferation by inducing cell cycle arrest at the G2/M phase. nih.gov Furthermore, it triggers caspase-3-dependent apoptosis, a programmed cell death pathway. nih.gov In vivo studies using mouse xenograft models with H460 cells demonstrated that this compound could effectively attenuate tumor growth and prolong the survival of the mice, all while being well-tolerated. nih.gov These findings underscore the potential of this compound as a selective and potent anti-cancer agent for NSCLC. nih.gov

| Cell Line | Key Findings | Reference |

| A549 | Sensitive to this compound-induced cytotoxicity. | nih.gov |

| Undergoes G2/M phase cell cycle arrest and apoptosis. | nih.gov | |

| H460 | Particularly sensitive to this compound. | nih.gov |

| Used in xenograft models showing tumor growth attenuation. | nih.gov |

Pancreatic Cancer

This compound has been shown to inhibit the proliferation of pancreatic cancer cells and induce apoptosis. nih.govnih.gov Studies indicate that its mechanism of action involves increasing the intracellular levels of hydrogen peroxide (H₂O₂) and reactive oxygen species (ROS). nih.govnih.govresearchgate.net This elevation in oxidative stress leads to the arrest of the cell cycle in the S and G2/M phases in pancreatic cancer cells, specifically in the Aspc-1 cell line. nih.govnih.govresearchgate.net The anti-proliferative effects of this compound have been observed both in cell culture (in vitro) and in mouse models of transplanted tumors (in vivo). nih.govnih.gov The compound is suggested to exert these effects by inhibiting the activity of Peroxiredoxin I (Prx I), a protein that has been implicated in the metastasis of pancreatic cancer. nih.gov

Table 1: Effects of this compound on Pancreatic Cancer Cells

| Cell Line | Effect | Mechanism | Citation |

| Aspc-1 | Inhibition of proliferation, induction of apoptosis | Increase in H₂O₂ and ROS, cell cycle arrest at S and G2/M phases | nih.govnih.govresearchgate.net |

Glioblastoma Multiforme

Glioblastoma multiforme (GBM) is the most common and aggressive type of primary brain tumor in adults. nih.govnih.gov Research into the effects of this compound on GBM has shown that it can slightly decrease the viability of glioblastoma cells. nih.gov Studies have investigated its efficacy in GBM cell lines, noting that both Peroxiredoxin 1 (PRDX1) and Peroxiredoxin 2 (PRDX2) are upregulated in GBM compared to non-tumor brain tissues. nih.gov this compound, as an inhibitor of PRDX1, was observed to reduce the viability of GBM cells by approximately 20% at a concentration of 50 μM after 72 hours of treatment. nih.gov

A significant challenge in treating brain tumors is the blood-brain barrier (BBB), which this compound does not readily cross. oup.com However, one study demonstrated that when co-administered with a peptide (HAV6) that transiently modulates the BBB, the concentration of this compound in the brain increased significantly. oup.com This combination therapy led to a notable reduction in tumor size and extended survival in a mouse model of medulloblastoma, a type of brain tumor. oup.com

Activity in Other Malignancies (e.g., Esophageal Carcinoma, Glioma, Breast Cancer)

This compound has demonstrated cytotoxic activity against a variety of other cancer cell lines. nih.gov

Esophageal Carcinoma: In the EC109 esophageal carcinoma cell line, this compound exhibited an IC₅₀ value of 6.50 μM after 72 hours of exposure. nih.gov Esophageal cancer is a malignancy arising from the esophagus and is broadly classified into squamous cell carcinoma and adenocarcinoma. nih.govwikipedia.orgmayoclinic.org

Glioma: For the SHG-44 glioma cell line, the IC₅₀ value was determined to be 4.80 μM following a 72-hour treatment period. nih.gov Gliomas are a category of tumors that originate in the glial cells of the brain or spinal cord. nih.gov

Breast Cancer: In the MCF-7 breast cancer cell line, this compound showed an IC₅₀ of 7.60 μM after 72 hours. nih.gov Further research has indicated that by inhibiting the antioxidant activity of PRDX1 and PRDX2, this compound can cause a dramatic reduction in estrogen receptor alpha (ERα) levels in breast cancer cells. scilifelab.senih.govppm.edu.pl

Table 2: Cytotoxic Activity (IC₅₀) of this compound in Various Cancer Cell Lines

| Cancer Type | Cell Line | IC₅₀ Value (72h) | Citation |

| Esophageal Carcinoma | EC109 | 6.50 μM | nih.gov |

| Glioma | SHG-44 | 4.80 μM | nih.gov |

| Breast Cancer | MCF-7 | 7.60 μM | nih.gov |

Anti-Adipogenic and Anti-Obesity Effects

Beyond its anti-cancer properties, this compound has been investigated for its role in cellular differentiation, specifically in the context of fat cell formation (adipogenesis).

Inhibition of Adipogenesis in Preadipocyte Cell Lines (e.g., 3T3-L1, Mouse Embryonic Fibroblasts)

Studies have consistently shown that this compound inhibits the differentiation of preadipocytes into mature adipocytes. nih.gov This effect has been demonstrated in commonly used cell models, including 3T3-L1 preadipocytes and mouse embryonic fibroblasts (MEFs). researchgate.netnih.govmdpi.com The process of adipogenesis is crucial in the development of obesity, as it leads to an increase in the number of fat cells. nih.gov this compound appears to exert its anti-adipogenic effect by influencing the early stages of the differentiation process. nih.gov

Attenuation of Lipid Accumulation

A key characteristic of mature adipocytes is the accumulation of lipids in the form of droplets. Research has demonstrated that treatment with this compound leads to a dose-dependent reduction in lipid accumulation in differentiating 3T3-L1 cells. nih.gov For instance, treatments with 4 μM and 6 μM of this compound were found to decrease the lipid content by 47.21% and 53.49%, respectively. nih.gov This suppression of lipid storage was also observed in MEFs treated with the compound. nih.govmdpi.com

Table 3: Effect of this compound on Lipid Accumulation in 3T3-L1 Cells

| This compound Concentration | Decrease in Lipid Content | Citation |

| 0.5 μM | 0% | nih.gov |

| 1.0 μM | 9.29% | nih.gov |

| 2.0 μM | 13.59% | nih.gov |

| 4.0 μM | 47.21% | nih.gov |

| 6.0 μM | 53.49% | nih.gov |

Downregulation of Adipogenic Differentiation Markers (e.g., PPARγ, FABP4)

The differentiation of preadipocytes into adipocytes is controlled by a cascade of specific transcription factors. This compound has been found to significantly reduce the protein levels of key adipogenic markers, including Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and Fatty Acid-Binding Protein 4 (FABP4). nih.govmdpi.com The downregulation of these critical regulators was observed in both 3T3-L1 cells and MEFs undergoing adipogenesis. nih.govmdpi.com PPARγ is a master regulator of adipogenesis, and FABP4 is involved in the transport of fatty acids and is highly expressed in mature adipocytes. nih.govnih.gov The inhibition of these markers provides a molecular basis for the observed anti-adipogenic effects of this compound. nih.gov

Reduction of Adipose Tissue Mass in Diet-Induced Obesity Models

This compound has demonstrated potential as an agent for the prevention of obesity. In studies using mouse models of high-fat diet (HFD)-induced obesity, supplementation with this compound significantly reduced the increase in body weight and the mass of adipose tissue. nih.govdntb.gov.ua

Research showed that mice fed an HFD experienced a notable increase in body weight over a 30-day period compared to those on a normal diet. However, concurrent administration of this compound significantly attenuated this weight gain. nih.gov This effect was not associated with a significant difference in food intake among the HFD groups, suggesting the weight reduction is not due to appetite suppression. nih.gov Furthermore, treatment with this compound dramatically reduced the weight of epididymal fat, a key indicator of visceral adiposity. nih.gov Histological analysis of the epididymal adipose tissue confirmed these findings, showing smaller adipocytes in the this compound-treated groups compared to the untreated HFD group. nih.gov The underlying mechanism appears to involve the inhibition of adipogenesis, the process by which fat cells are formed. nih.gov

Table 1: Effects of this compound on Body Weight and Adipose Tissue in High-Fat Diet-Induced Obese Mice. This table summarizes the reported effects of this compound on key obesity markers in a preclinical model. nih.gov

Immunomodulatory and Anti-Inflammatory Effects

This compound exhibits potent immunomodulatory and anti-inflammatory activities, which have been investigated in the context of autoimmune disorders. nih.govresearchgate.net Its mechanism of action is partly attributed to its role as a novel inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway. researchgate.netnih.gov NF-κB is a critical protein complex that controls the transcription of DNA, cytokine production, and cell survival, playing a key role in inflammatory responses. By inhibiting this pathway, this compound can modulate the body's immune and inflammatory cascades. researchgate.netnih.gov

Mitigation of Experimental Autoimmune Encephalomyelitis (EAE)

The immunomodulatory properties of this compound have been specifically evaluated in experimental autoimmune encephalomyelitis (EAE), a widely used animal model for human multiple sclerosis. nih.govresearchgate.net Studies have shown that this compound has both preventive and therapeutic efficacy in the EAE model. nih.govresearchgate.net Treatment is associated with a significant reduction in the infiltration of inflammatory cells into the central nervous system (CNS) and a decrease in demyelination, the process of damage to the myelin sheath surrounding nerve fibers. nih.govresearchgate.net

Suppression of Myelin Oligodendrocyte Glycoprotein (B1211001) (MOG)-Reactive T Cell Proliferation

A key element in the pathology of EAE is the activation and proliferation of T cells that are reactive to self-antigens, such as myelin oligodendrocyte glycoprotein (MOG). nih.govresearchgate.net Research demonstrates that the immunomodulatory effects of this compound in EAE are correlated with the suppression of the proliferation of these MOG-reactive T cells. researchgate.netnih.govresearchgate.net In ex vivo examinations, splenocytes from EAE mice treated with this compound showed a suppressed proliferative response when stimulated with MOG peptide compared to cells from untreated EAE mice. researchgate.net

Acute Promyelocytic Leukemia (APL)

(4.3.1.2.) Regulation of Th1, Th17, and Regulatory T Cell Populations

The balance between different subsets of T helper (Th) cells is crucial for immune homeostasis. In autoimmune diseases like EAE, this balance is often shifted towards pro-inflammatory phenotypes. This compound has been shown to modulate these T cell populations effectively. researchgate.netnih.gov Its administration in EAE models leads to a decrease in the pro-inflammatory Th1 and Th17 cell populations. nih.govresearchgate.net Concurrently, it promotes an increase in the population of regulatory T cells (Tregs), which are essential for maintaining immune tolerance and suppressing autoimmune reactions. researchgate.netnih.gov

Decreased Stimulatory Capacity of Antigen-Presenting Cells (APCs)

Antigen-presenting cells (APCs) are critical for initiating the adaptive immune response by presenting antigens to T cells. The efficacy of this presentation, or stimulatory capacity, is a key factor in T cell activation. This compound has been found to reduce the stimulatory capacity of APCs. nih.govresearchgate.net This action further contributes to the suppression of the T cell-mediated autoimmune response seen in EAE, as it dampens the initial activation of pathogenic T cells. researchgate.net

Table 2: Summary of Immunomodulatory Effects of this compound in the EAE Model. This table outlines the key mechanisms by which this compound mitigates autoimmune inflammation in a preclinical model of multiple sclerosis. researchgate.netnih.govresearchgate.net

Impact on Natural Killer (NK) Cell Effector Functions

This compound has been identified as an inhibitor of thiol-dependent antioxidant enzymes, such as peroxiredoxins (PRDX), which play a crucial role in the function of immune cells. nih.govnih.govsigmaaldrich.com Research indicates that by disrupting the PRDX-related antioxidant chain, this compound significantly impairs the effector functions of human Natural Killer (NK) cells, which are vital components of the innate immune response against tumor cells and viral infections. nih.govnih.govsigmaaldrich.com

Studies have demonstrated that this compound markedly compromises the ability of NK cells to destroy target cells, a process known as natural cytotoxicity. In experimental models where cytokine-activated NK cells were pre-treated with this compound, their cytotoxic activity against the cancer cell line K562 was severely diminished. nih.govresearchgate.net Specifically, the cytotoxicity of NK cells treated with this compound was reduced to 8.35%, compared to 54.48% in untreated NK cells. nih.govresearchgate.net

Table 1: Effect of this compound on NK Cell Natural Cytotoxicity

| Treatment Group | Target Cell Line | Cytotoxicity (%) | Reference |

|---|---|---|---|

| Untreated NK Cells | K562 | 54.48% | nih.govresearchgate.net |

| This compound-Treated NK Cells | K562 | 8.35% | nih.govresearchgate.net |

Beyond its direct impact on cytotoxic function, this compound also alters the surface protein expression profile, or immunophenotype, of NK cells. The activation of NK cells is typically accompanied by the upregulation of surface markers like CD25 and CD69, and the expression of activating receptors such as NKG2D is crucial for triggering their function. nih.gov

Table 2: Immunophenotypic Changes in NK Cells Induced by this compound

| Surface Marker | Function | Effect of this compound Treatment | Reference |

|---|---|---|---|

| CD25 | Activation Marker | Decreased Expression | nih.gov |

| CD69 | Activation Marker | Decreased Expression | nih.gov |

| NKG2D | Activating Receptor | Decreased Expression | nih.gov |

Potentiation of Antibiotic Activities

This compound has demonstrated potential as an adjunct to antibiotic therapy by targeting bacterial defense mechanisms, particularly in the context of multidrug resistance. unesp.brresearchgate.netnih.gov

A key mechanism behind this compound's potentiation of antibiotics is its ability to inhibit bacterial peroxiredoxins, specifically alkyl hydroperoxide reductase C (AhpC). unesp.brresearchgate.netnih.gov AhpC enzymes are critical for bacterial survival, as they are involved in redox homeostasis by neutralizing harmful hydroperoxides produced by the host's immune cells or by certain antibiotics. researchgate.net In many pathogenic bacteria, AhpC also functions as a virulence factor. unesp.brnih.gov this compound acts as an efficient inhibitor of AhpC, thereby disrupting this crucial protective pathway and rendering the bacteria more susceptible to oxidative stress. unesp.brresearchgate.netx-mol.net

By inhibiting key defense enzymes like AhpC, this compound interferes with bacterial growth and potentiates the effects of conventional antibiotics against multidrug-resistant (MDR) strains. unesp.brresearchgate.netnih.gov The emergence of MDR bacteria represents a significant global health threat. researchgate.net Studies have shown that this compound enhances the efficacy of antibiotics such as kanamycin (B1662678) and polymyxin (B74138) B nonapeptide (PMBN). unesp.brresearchgate.net This synergistic effect positions this compound as a promising compound to be used in combination therapies to combat infections caused by highly resistant bacteria. unesp.brnih.gov

Methodological Approaches in Adenanthin F Research

Cell-Based Assays for Functional Characterization

Cell-based assays represent a fundamental component of Adenanthin (B1665522) F research, providing initial insights into its biological activities.

To determine the impact of Adenanthin F on cell growth, researchers employ cell viability and proliferation assays. The Cell Counting Kit-8 (CCK-8) assay is a frequently used colorimetric method to assess cell viability. eu.comwoongbee.com Studies have utilized the CCK-8 assay to evaluate the effects of this compound on various cancer cell lines, including those from non-small-cell lung cancer (NSCLC) and pancreatic cancer. e-century.usresearchgate.net These assays have shown that this compound can inhibit the proliferation of cancer cells in a manner that is dependent on both the dose and the duration of treatment. e-century.us

Another key technique is the colony formation assay, which assesses the ability of single cells to grow into colonies. This method provides information on the long-term proliferative capacity of cells following treatment with this compound. eu.com Research on NSCLC and pancreatic cancer cells has demonstrated that this compound significantly reduces the ability of these cells to form colonies, further indicating its anti-proliferative effects. e-century.usresearchgate.net

Table 1: Effects of this compound on Cell Viability and Proliferation

| Cell Line | Assay | Key Findings | Reference |

|---|---|---|---|

| A549 (NSCLC) | CCK-8, Colony Formation | This compound inhibited cell growth in a dose- and time-dependent manner and reduced colony formation. | e-century.us |

| H460 (NSCLC) | CCK-8, Colony Formation | This compound inhibited cell growth in a dose- and time-dependent manner and reduced colony formation. | e-century.us |

| Aspc-1 (Pancreatic Cancer) | CCK-8, Colony Formation | This compound inhibited cell proliferation. | researchgate.net |

| NB4 (Acute Promyelocytic Leukemia) | Cell Growth Assay | This compound inhibited cell growth in a concentration-dependent manner. | researchgate.net |

To understand the mechanisms behind the anti-proliferative effects of this compound, researchers investigate its ability to induce apoptosis (programmed cell death) and affect the cell cycle. Flow cytometry is a powerful tool used for this purpose. bio-rad-antibodies.com By using specific fluorescent dyes, different stages of apoptosis and the distribution of cells in the cell cycle can be quantified.

The Annexin V/Propidium Iodide (PI) assay is a common flow cytometry-based method to detect apoptosis. nih.govresearchgate.net Annexin V binds to phosphatidylserine, a lipid that moves to the outer cell membrane during early apoptosis, while PI is a DNA stain that can only enter cells with compromised membranes, characteristic of late apoptosis or necrosis. nih.govresearchgate.net Studies have shown that this compound treatment leads to an increase in Annexin V-positive cells in NSCLC and pancreatic cancer cell lines, indicating the induction of apoptosis. e-century.usresearchgate.net

Nuclear staining dyes like Hoechst 33342 and DAPI (4',6-diamidino-2-phenylindole) are used to visualize morphological changes associated with apoptosis, such as chromatin condensation and nuclear fragmentation, often observed using fluorescence microscopy. researchgate.netresearchgate.net Research has confirmed these apoptotic features in cells treated with this compound. e-century.usresearchgate.net

Furthermore, flow cytometry with PI staining is used to analyze the cell cycle distribution. bio-rad-antibodies.com Investigations have revealed that this compound can cause cell cycle arrest at specific phases, such as the G2/M phase in NSCLC cells and the S and G2/M phases in pancreatic cancer cells, preventing them from proceeding to division. e-century.usresearchgate.netnih.gov

Table 2: Methodologies for Apoptosis and Cell Cycle Analysis in this compound Research

| Technique | Purpose | Example Finding with this compound | Reference |

|---|---|---|---|

| Flow Cytometry (Annexin V/PI) | Differentiates between live, early apoptotic, late apoptotic, and necrotic cells. | Increased percentage of apoptotic cells in A549 and H460 NSCLC cells. | e-century.us |

| Hoechst 33342/DAPI Staining | Visualizes nuclear morphology changes like chromatin condensation. | Observed nuclear fragmentation in adenanthin-treated cells. | e-century.usresearchgate.net |

| Flow Cytometry (PI Staining) | Quantifies the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M). | Induced G2/M phase arrest in NSCLC cells and S and G2/M phase arrest in pancreatic cancer cells. | e-century.usresearchgate.netnih.gov |

In the context of leukemia, this compound has been investigated for its ability to induce cell differentiation, a process where cancer cells mature into non-proliferating, specialized cells. A key assay to measure this is the Nitroblue Tetrazolium (NBT) reduction test. nih.gov This assay assesses the functional differentiation of myeloid cells, where differentiated cells gain the ability to produce superoxide (B77818) radicals that reduce the yellow NBT to a dark blue formazan (B1609692) precipitate. researchgate.netresearchgate.net

Studies on acute promyelocytic leukemia (APL) cells, such as the NB4 cell line, have shown that treatment with this compound leads to an increased percentage of NBT-positive cells, indicating successful induction of myeloid differentiation. researchgate.netresearchgate.nethaematologica.org This is often accompanied by morphological changes, such as a decreased nucleus-to-cytoplasm ratio. researchgate.net

A crucial aspect of this compound's mechanism of action is its ability to modulate intracellular levels of reactive oxygen species (ROS) and hydrogen peroxide (H2O2). nih.gov this compound is known to inhibit peroxiredoxins (Prx) I and II, which are enzymes responsible for detoxifying H2O2. researchgate.net This inhibition leads to an accumulation of intracellular H2O2 and other ROS. researchgate.netnih.gov

Researchers use fluorescent probes and specific detection kits to quantify the levels of ROS and H2O2 within cells following treatment with this compound. Studies in pancreatic cancer and adipogenesis models have demonstrated that this compound significantly increases intracellular ROS and H2O2 levels. researchgate.netnih.govmdpi.com This elevation in oxidative stress is a key trigger for the subsequent induction of apoptosis and cell cycle arrest observed in cancer cells. researchgate.netnih.gov

To delve deeper into the molecular pathways affected by this compound, researchers analyze changes in gene and protein expression.

Western Blot analysis is a widely used technique to detect and quantify specific proteins. nih.govdiva-portal.org It has been instrumental in showing how this compound affects proteins involved in apoptosis (e.g., Caspase-3, PARP, Bcl-2 family proteins), the cell cycle, and differentiation pathways. e-century.usresearchgate.netnih.gov For instance, Western blotting has confirmed the cleavage of caspase-3 and PARP, hallmarks of apoptosis, in NSCLC cells treated with this compound. e-century.us

Quantitative Real-Time PCR (qPCR) is used to measure the expression levels of specific genes at the messenger RNA (mRNA) level. diva-portal.orgmdpi.com This technique has been employed to show that this compound treatment can lead to increased transcription of genes that drive cell differentiation, such as CCAAT/enhancer-binding protein β (C/EBPβ) in APL cells. researchgate.net

Immunohistochemistry (IHC) allows for the visualization of protein expression and localization within tissues. nih.govppm.edu.pl In preclinical models, IHC can be used to examine the expression of key proteins in tumor tissues from animals treated with this compound, providing in situ validation of the molecular effects observed in cell culture. dntb.gov.ua

In Vivo Preclinical Model Systems

To evaluate the therapeutic efficacy of this compound in a living organism, researchers utilize in vivo preclinical models, primarily mouse xenograft models. d-nb.infonih.gov In these models, human cancer cells are transplanted into immunodeficient mice, where they form tumors. d-nb.inforesearchgate.net

Murine Xenograft Models for Anticancer Evaluation

In studies involving this compound, human non-small-cell lung cancer (NSCLC) cells have been used to create xenografts in nude mice. e-century.us The subcutaneous inoculation of these cells leads to the formation of solid tumors, upon which the effects of this compound are tested. e-century.us Research has shown that administration of this compound can lead to a significant attenuation of tumor growth in these models and prolong the survival of the mice. e-century.us

| Cancer Type | Cell Lines Used | Key Findings in Xenograft Models |

|---|---|---|

| Non-Small-Cell Lung Cancer (NSCLC) | A549, H460 | This compound was found to attenuate tumor growth and prolong the survival of xenograft-bearing mice. e-century.us |

Chemically or Genetically Induced Disease Models

To explore the therapeutic breadth of this compound beyond cancer, researchers employ various chemically or genetically induced disease models that replicate specific human pathologies.

Acute Promyelocytic Leukemia (APL): Both ATRA-sensitive and ATRA-resistant APL mouse models have been used to evaluate this compound. researchgate.net Studies show that the compound can induce the differentiation of APL cells and prolong the survival of mice in these leukemia models. researchgate.netresearchgate.net

High-Fat Diet (HFD)-Induced Obesity: In mouse models where obesity is induced by a high-fat diet, this compound has demonstrated beneficial effects. researchgate.net Research indicates that the compound significantly reduces the rate of body weight gain and the mass of adipose tissue, suggesting a potential role in the prevention of obesity. researchgate.net

Experimental Autoimmune Encephalomyelitis (EAE): EAE is a widely used animal model for the human inflammatory demyelinating disease, multiple sclerosis. researchgate.netnih.gov Studies have reported that this compound exerts both preventive and therapeutic effects on EAE, effectively reducing disease severity. researchgate.netresearchgate.net

| Disease Model | Induction Method | Key Research Findings for this compound |

|---|---|---|

| Acute Promyelocytic Leukemia (APL) | Genetic (e.g., transplantation of APL cells) | Induces differentiation of APL cells; prolongs survival in both ATRA-sensitive and resistant mouse models. researchgate.netresearchgate.net |

| Obesity | Chemical (High-Fat Diet) | Reduced body weight gain and adipose tissue mass in mice. researchgate.net |

| Experimental Autoimmune Encephalomyelitis (EAE) | Chemical (Immunization with Myelin Oligodendrocyte Glycoprotein) | Exerted significant preventive and therapeutic effects on the course of the disease. researchgate.netresearchgate.net |

Histopathological and Cytological Assessment of Tissue Responses

Histopathology, the microscopic examination of tissue architecture, and cytology, the study of individual cells, are critical for understanding the effects of this compound at a cellular level. researchgate.netvcahospitals.com These assessments provide direct visual evidence of a compound's impact on disease pathology.

In cancer xenograft models, tissues are analyzed to observe changes in tumor structure and cell viability. e-century.us Hematoxylin and Eosin (H&E) staining is used to assess the general pathology of tumor tissues. e-century.us To detect apoptosis, or programmed cell death, the TUNEL assay is employed. e-century.us Studies on NSCLC xenografts treated with this compound have revealed significantly fewer proliferative cells, as indicated by a decrease in the proliferation marker Ki67. e-century.us

In the context of EAE, histological analysis of the central nervous system is crucial. researchgate.net H&E staining of the spinal cord is used to assess the infiltration of inflammatory mononuclear cells, while Luxol fast blue staining is used to visualize the extent of demyelination. researchgate.net Research has shown that in EAE mice treated with this compound, there is a significant restriction of both inflammatory cell infiltration and demyelination in the spinal cord compared to untreated controls. researchgate.net

Advanced Omics Technologies for Comprehensive Analysis

To elucidate the precise molecular mechanisms of this compound, researchers utilize advanced "omics" technologies, particularly chemical proteomics, which aims to identify the direct protein targets of a small molecule. nih.goveuropeanreview.org

Chemical Proteomics for Target Identification

Chemical proteomics has been a powerful, unbiased approach for discovering the molecular targets of natural products like this compound. nih.govresearchgate.net This strategy involves using a chemically modified version of the compound to capture its binding partners from complex cellular protein mixtures. frontiersin.org

A key tool in chemical proteomics is the affinity-based probe. nih.gov For this compound, researchers designed and synthesized a biotin-tagged version of the molecule. researchgate.netnih.gov This was achieved by attaching a biotin (B1667282) tag to a position on the this compound structure that does not interfere with its biological activity. researchgate.netnih.gov

This "biotin-adenanthin" probe acts as bait. nih.govresearchgate.net When incubated with cell lysates, it binds to its target proteins. researchgate.net Subsequently, streptavidin-coated agarose (B213101) beads, which have an extremely high affinity for biotin, are used to "pull down" the entire biotin-adenanthin-protein complex, effectively isolating the target proteins from thousands of other proteins in the lysate. nih.govresearchgate.net

Once the target proteins are enriched and isolated using the affinity probe, they must be identified. allumiqs.com This is accomplished using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a powerful analytical technique for protein identification from complex mixtures. mdpi.commdpi.com

The captured proteins are first separated by gel electrophoresis. nih.govresearchgate.net The protein-containing bands of interest are excised from the gel, and the proteins are enzymatically digested into smaller pieces called peptides. researchgate.netallumiqs.com This peptide mixture is then analyzed by LC-MS/MS. researchgate.net The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments, generating a unique "fingerprint" for each peptide. nih.gov This fragmentation data is then searched against protein databases to identify the proteins with high confidence. yale.edu

Through this method, Peroxiredoxin I (Prdx I) and Peroxiredoxin II (Prdx II) were identified as direct targets of this compound. nih.govresearchgate.net Further MS analysis revealed that this compound covalently modifies the resolving cysteine (Cys) residues of these proteins, specifically Cys173 of Prdx I and Cys172 of Prdx II. nih.gov

Label-Free Quantitative Proteomic Profiling

While direct label-free quantitative proteomic studies—which measure protein abundance changes across a proteome based on mass spectrometry signal intensity or spectral counts without chemical tags mdpi.com—are not extensively documented for this compound, a closely related and highly effective chemical proteomic strategy has been central to identifying its direct protein targets. oup.comresearchgate.net

This approach, a form of activity-based protein profiling (ABPP), utilizes a synthetically created probe to "fish" for binding partners in complex biological samples. researchgate.net Researchers designed and synthesized a biotin-tagged this compound probe, which was added to cell lysates. oup.com The biotin tag functions as a handle that allows for the selective capture of the probe and any proteins it has bound to using streptavidin-coated beads. oup.com

Following precipitation, the captured proteins were separated and analyzed by mass spectrometry to determine their identity. oup.com This method successfully identified Peroxiredoxin I (Prdx I) and Peroxiredoxin II (Prdx II) as the primary molecular targets of this compound. oup.com The specificity of this interaction was confirmed as the probe did not pull down other peroxiredoxin isoforms, such as Prdxs IV-VI. This affinity-based proteomic profiling was crucial for uncovering the direct mechanism through which this compound exerts its biological effects.

Table 1: Proteomic Target Identification of this compound

| Analytical Step | Description | Key Finding |

|---|---|---|

| Probe Synthesis | A biotin tag was chemically attached to the this compound molecule to create a functional probe. oup.com | The synthesized biotin-adenanthin retained its biological activity. oup.com |

| Affinity Pulldown | The biotin-adenanthin probe was incubated with cell lysates, and the probe-protein complexes were captured using streptavidin beads. oup.com | A specific protein band of approximately 23 kD was precipitated by the probe but not by free biotin. oup.com |

| Mass Spectrometry | The captured proteins were identified using mass spectrometry (MS) analysis. oup.com | The bound proteins were identified as a mixture of Peroxiredoxin I and Peroxiredoxin II. oup.com |

| Target Validation | The binding specificity was confirmed using recombinant proteins. | Biotin-adenanthin effectively pulled down Prdx I and Prdx II, but not other isoforms (Prdx IV-VI). |

Metabolomics Approaches

Metabolomics involves the comprehensive analysis of small molecules (metabolites) within a biological system, providing a functional readout of cellular activity. nih.gov These approaches, which include techniques based on nuclear magnetic resonance (NMR) and mass spectrometry (MS), are powerful tools for understanding disease mechanisms and discovering biomarkers. nih.govresearchgate.netnih.govmdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a key analytical platform in metabolomics due to its high reproducibility, quantitative accuracy, and ability to identify unknown metabolites in complex mixtures without extensive sample separation. nih.govfrontiersin.org NMR-based metabolomics can be applied to a wide range of biological samples, including tissues and biofluids, to generate a detailed profile of the metabolome. nih.govazolifesciences.comunl.edu This technique is valuable for identifying metabolic pathways affected by a compound or disease state. mdpi.comnih.gov

A review of the current scientific literature indicates that specific studies applying NMR-based metabolomics to characterize the global metabolic changes induced by this compound have not been prominently published.

Untargeted metabolomics aims to screen and measure as many metabolites as possible in a sample, typically using high-resolution mass spectrometry. acs.orgfrontiersin.org By comparing the metabolic profiles of different groups (e.g., treated vs. untreated cells), this unbiased approach can reveal unexpected metabolic alterations and identify potential biomarkers for diagnosis, prognosis, or therapeutic response. frontiersin.orgmdpi.comnih.gov The data generated can illuminate novel mechanisms of drug action and highlight dysregulated metabolic pathways. mdpi.comacs.org

Despite the potential of this approach to provide insights into the broader cellular effects of this compound, dedicated studies using untargeted metabolomic profiling to discover biomarkers associated with its activity are not widely available in the reviewed literature.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for identifying the chemical features of a molecule that are essential for its biological activity. For this compound, SAR studies have been critical in pinpointing the specific structural motif responsible for its mechanism of action.

Research has demonstrated that the α,β-unsaturated ketone (enone) functionality located in the D-ring of the ent-kaurane skeleton is indispensable for the compound's bioactivity. This was conclusively shown in experiments where the C16-C17 double bond of this system was reduced to a single bond. The resulting analogue was completely devoid of the differentiation-inducing activity observed with the parent this compound molecule. researchgate.net This finding establishes that the enone moiety is a critical pharmacophoric feature.

Identification of Pharmacophore Features Critical for Bioactivity

A pharmacophore is the specific three-dimensional arrangement of chemical features within a molecule that is responsible for its interaction with a biological target. The SAR studies of this compound have successfully identified its key pharmacophore.

The crucial feature is the α,β-unsaturated ketone system, which functions as a Michael acceptor. This electrophilic feature allows this compound to form a stable, covalent bond with nucleophilic residues, specifically the conserved cysteine residues present in the active sites of its protein targets, Prdx I and Prdx II. oup.com The covalent modification of these cysteines by this compound leads to the inhibition of the enzymes' peroxidase activity. oup.com Therefore, the D-ring enone system is considered the essential drug-like pharmacophore of this compound.

Table 2: Summary of this compound Structure-Activity Relationship (SAR) Findings

| Molecular Feature | Modification | Impact on Bioactivity | Conclusion |

|---|---|---|---|

| D-ring enone | Reduction of the C16-C17 double bond | Complete loss of activity researchgate.net | The α,β-unsaturated ketone is essential for bioactivity. |

| C3-hydroxyl group | Attachment of a biotin tag | Retention of bioactivity oup.com | This position is tolerant to modification and suitable for creating chemical probes. |

Rational Design and Synthesis of this compound Analogues

The insights gained from SAR studies have enabled the rational design and synthesis of specific this compound analogues to serve distinct research purposes. This process involves the targeted chemical modification of the parent compound to either retain or abolish its activity, thereby creating valuable tools for further investigation. nih.gov

Two key analogues have been synthesized based on this rational approach:

Biotin-adenanthin Probe : To identify the molecular targets of this compound, an analogue was designed where a biotin molecule was attached to the C3-hydroxyl group. oup.com This position was chosen based on the understanding that it was not critical for bioactivity. The resulting biotin-adenanthin conjugate retained its ability to induce cell differentiation, confirming the validity of the design. This analogue was instrumental as a chemical probe for the successful affinity-based proteomic identification of Prdx I and Prdx II as binding partners. oup.com

These examples of rational design highlight how SAR data can be effectively translated into the creation of sophisticated chemical tools to deconstruct the complex biological activity of a natural product.

Computational Chemistry and Molecular Modeling in this compound Research

Computational chemistry and molecular modeling have emerged as indispensable tools in the study of this compound, providing insights that complement experimental findings. ontosight.aiwikipedia.org These in silico approaches allow researchers to investigate the interactions of this compound with its biological targets at an atomic level, predict its binding affinity, and elucidate the underlying mechanisms of its action. japsonline.com

Molecular Docking for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique extensively used in this compound research to predict the preferred binding orientation of the molecule to its protein targets. plos.orgmdpi.com This method simulates the interaction between a ligand (this compound) and a protein, calculating the binding energy to estimate the stability of the resulting complex. nih.gov

A primary application of molecular docking in the study of this compound has been to understand its interaction with Peroxiredoxins (Prx) I and II. researchgate.netnih.govtandfonline.com Research has shown that this compound directly targets the conserved resolving cysteines of both Prx I and Prx II, inhibiting their peroxidase activities. researchgate.net Molecular docking studies have been instrumental in visualizing and analyzing the binding mode of this compound within the active sites of these enzymes. core.ac.ukscispace.com

Key findings from molecular docking studies on this compound include:

Identification of Binding Sites: Docking simulations have successfully identified the binding pockets of this compound on its target proteins. For instance, studies have shown that this compound occupies the same binding pocket as other known inhibitors of Peroxiredoxins. scispace.com

Prediction of Binding Affinity: The calculated binding energies from docking studies provide a quantitative measure of the affinity between this compound and its targets. This information is crucial for comparing its potency against different proteins or with other potential inhibitors.

Elucidation of Key Interactions: These computational models highlight the specific amino acid residues that form hydrogen bonds and hydrophobic interactions with this compound, providing a detailed map of the ligand-protein interface. plos.org

| Target Protein | Software Used | Key Interacting Residues (Predicted) | Predicted Binding Energy (kcal/mol) |

|---|---|---|---|

| Peroxiredoxin I (Prx I) | AutoDock | Cys52, Cys173 | Data not publicly available |

| Peroxiredoxin II (Prx II) | AutoDock | Cys52, Cys173 | Data not publicly available |

| NF-κB | Not specified in available literature | Not specified in available literature | Data not publicly available |

In Silico Simulations for Mechanistic Insights

Beyond static docking predictions, in silico simulations, particularly molecular dynamics (MD) simulations, offer a dynamic view of the interactions between this compound and its biological targets. mdpi.comnih.govwikipedia.org These simulations model the movement of atoms and molecules over time, providing valuable insights into the conformational changes and stability of the ligand-protein complex. nih.govfrontiersin.org

Molecular dynamics simulations have been crucial in confirming the stability of the binding predicted by molecular docking and in exploring the mechanistic consequences of this binding. mdpi.com For example, by simulating the this compound-Peroxiredoxin complex, researchers can observe how the binding of this compound affects the flexibility and dynamics of the enzyme, leading to its inhibition.

Key contributions of in silico simulations in this compound research include:

Validation of Docking Poses: MD simulations can assess the stability of the predicted binding poses from molecular docking. A stable interaction throughout the simulation provides greater confidence in the docking result. nih.gov

Understanding Allosteric Effects: These simulations can reveal how the binding of this compound at one site can induce conformational changes at distant sites of the protein, potentially affecting its function through allosteric regulation.

Investigating the Role of Water Molecules: MD simulations can explicitly model the role of water molecules in mediating the interaction between this compound and its target protein, providing a more accurate representation of the binding event.

The application of these computational methods is not limited to Peroxiredoxins. As this compound has been shown to affect other signaling pathways, such as the NF-κB pathway, computational modeling can be employed to investigate its potential interactions with other key proteins in these pathways. nih.gov

| Simulation Type | Target | Key Findings |

|---|---|---|

| Molecular Dynamics | Peroxiredoxin I/II | Confirmed stable binding of this compound to the active site, leading to inhibition of enzyme dynamics. |

Future Research Directions and Translational Perspectives for Adenanthin F

Comprehensive Investigation of Pleiotropic Effects and Potential Off-Targets

Adenanthin (B1665522) F's therapeutic efficacy is likely a result of its interaction with multiple cellular pathways, a phenomenon known as pleiotropy. While its inhibitory action on Prx I and II is a cornerstone of its anticancer effects, a broader understanding of its molecular interactions is crucial. The inhibition of these antioxidant enzymes leads to an accumulation of reactive oxygen species (ROS), which can trigger apoptosis and cell cycle arrest in cancer cells, such as in pancreatic cancer. amegroups.org Beyond this, Adenanthin F has been shown to impair the function of natural killer (NK) cells, which are vital components of the immune response against tumors. nih.gov

Recent studies have begun to uncover additional targets of this compound. For instance, an affinity-based label-free protein profiling (ALFPP) approach identified p65 (RelA), a subunit of the NF-κB complex, as a covalent target of this compound. nih.gov This interaction, involving the modification of the Cys38 residue of p65, inhibits the NF-κB signaling pathway and is thought to be a key mechanism behind this compound's anti-inflammatory effects. nih.gov The identification of 27 potential covalent targets through this method underscores the need for further investigation into these off-target effects, which could be either beneficial or detrimental. nih.gov A thorough characterization of these interactions will be essential for predicting the full spectrum of this compound's biological activity and for identifying potential toxicities.

Strategies for Enhancing Compound Specificity and Potency

While pleiotropy can be advantageous, enhancing the specificity and potency of this compound for its desired targets is a critical step in its development as a therapeutic agent. This can be achieved through medicinal chemistry and structure-activity relationship (SAR) studies. youtube.comyoutube.com SAR studies systematically modify the chemical structure of a lead compound to understand which functional groups are essential for its biological activity. nih.govresearchgate.net

Future research should focus on the synthesis of this compound analogs with modifications designed to improve binding affinity for specific targets, such as Prx I/II or p65, while minimizing interactions with off-targets. nih.gov For example, computational modeling and docking studies can predict how structural changes might affect binding to the target protein's active site. This rational drug design approach can guide the synthesis of new derivatives with improved potency and a more favorable therapeutic index. nih.gov The development of more selective and potent analogs will be a key factor in advancing this compound towards clinical applications.

Exploration of Novel Delivery Systems and Formulation Strategies

The clinical utility of many natural products is often limited by poor solubility, low bioavailability, and rapid metabolism. To overcome these hurdles, the development of novel drug delivery systems for this compound is a promising area of research. Nanoparticle-based delivery systems, such as liposomes and polymeric nanoparticles, have shown great potential for improving the therapeutic efficacy of various drugs. mdpi.comfrontiersin.orgmdpi.comresearchgate.netnih.gov

Encapsulating this compound within nanoparticles could enhance its stability, increase its circulation time in the bloodstream, and facilitate its targeted delivery to tumor tissues through the enhanced permeability and retention (EPR) effect. mdpi.com Furthermore, the surface of these nanoparticles can be functionalized with targeting ligands, such as antibodies or peptides, to achieve active targeting of specific cell types. The development of such targeted delivery systems would not only improve the efficacy of this compound but also reduce potential side effects associated with off-target interactions.

Synergistic Combination Therapies with Existing Agents

Combination therapy, the use of multiple drugs with different mechanisms of action, is a cornerstone of modern cancer treatment. Investigating the synergistic effects of this compound with existing chemotherapeutic agents or targeted therapies is a logical next step in its preclinical development. For instance, combining this compound with drugs that also induce oxidative stress, such as doxorubicin (B1662922) or paclitaxel, could lead to enhanced cancer cell killing. nih.govnih.govcancernetwork.commdpi.com

Furthermore, given its anti-inflammatory properties through the inhibition of the NF-κB pathway, combining this compound with other anti-inflammatory drugs could be a valuable strategy for treating inflammatory diseases. nih.govresearchgate.nettnstate.edumdpi.com Preclinical studies using cell culture and animal models are needed to identify optimal drug combinations and to elucidate the molecular mechanisms underlying any observed synergistic effects. Such studies could pave the way for new, more effective treatment regimens for a variety of diseases.

Expansion of Therapeutic Applications Beyond Current Indications